molecular formula C4H9Cl2Si B3157670 T-Butyldichlorosilane CAS No. 85121-42-2

T-Butyldichlorosilane

Cat. No. B3157670
CAS RN: 85121-42-2
M. Wt: 156.1 g/mol
InChI Key: NWEBDVDFFMXTEH-UHFFFAOYSA-N
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Description

T-Butyldichlorosilane, also known as Di-tert-butyldichlorosilane, is a chemical compound with the molecular formula C4H10Cl2Si and a molecular weight of 157.11 . It is used for research and development purposes .


Synthesis Analysis

T-Butyldichlorosilane can be synthesized by chlorination of di-t-butylsilane . There are also other methods of preparation that have been reported .


Molecular Structure Analysis

The molecular structure of T-Butyldichlorosilane has been determined in the gas phase using electron diffraction and molecular mechanics calculations .


Physical And Chemical Properties Analysis

T-Butyldichlorosilane is a liquid at room temperature . It has a melting point of -15°C and a boiling point of 190°C at 729 mmHg . It has a density of 1.009 g/cm³ . It is soluble in most common organic solvents .

Scientific Research Applications

Thermal Degradation of Polyurethanes

T-Butyldichlorosilane plays a role in the study of thermal degradation mechanisms of silanized polyurethanes. Researchers used TGA/FTIR to investigate the degradation behavior of self-curable polyurethanes, revealing differences in degradation between cured and non-cured samples, influenced by the evolution of isocyanate moieties and CO2 (Aguirresarobe, Irusta, & Fernandez-Berridi, 2012).

Intramolecular Reactions in Organometallic Chemistry

The compound has been used to study intramolecular sterical interactions in silicium compounds. For instance, photolysis of hexa-t-butylcyclotrisilane in the presence of 1,4-dialkyl-1,4-diaza-1,3-butadienes led to the formation of specific cyclohexenes and cyclopentenes, demonstrating the potential of t-butyldichlorosilane in the synthesis of complex organometallic structures (Weidenbruch, Lesch, & Peters, 1991).

Synthesis of Highly Crowded Molecules

The reaction of di-tert-butyldichlorosilane with lithium produced hepta-tert-butylcyclotetrasilane, a highly crowded molecule. This study highlighted the unusual long Si-Si bond distances and folded cyclotetrasilane ring structures, indicating the significance of t-butyldichlorosilane in synthesizing sterically crowded molecular structures (Kyushin, Sakurai, & Matsumoto, 1995).

Peptide Synthesis Efficiency

T-Butyldichlorosilane has been used in peptide synthesis, specifically in the deprotection of t-butyl ester and t-butoxycarbonyl-protected sites. The use of triethylsilane as a scavenger in this process led to increased yields and improved selectivity, demonstrating the utility of t-butyldichlorosilane derivatives in peptide synthesis (Mehta, Jaouhari, Benson, & Douglas, 1992).

Diastereoselective Silacyclopropanations

T-Butyldichlorosilane is instrumental in diastereoselective silacyclopropanations of functionalized chiral alkenes. This process afforded complex silacycles with excellent diastereoselectivity, revealing the compound's role in synthesizing polyoxygenated products (Driver, Franz, & Woerpel, 2002).

Synthesis and Structural Analysis

The compound is used in the synthesis and crystal structure analysis of complex silanes and related compounds, such as cyclodiphosph(III)azane and dithiocyclodiphosph(V)azane, highlighting its versatility in various chemical synthesis processes (Herbst-Irmer, Klingebiel, Noltemeyer, Rakebrandt, & Rudolph, 1996).

Role in Protecting Groups and Silylation Reagents

The compound is also utilized as a silylation reagent for the protection of functional groups, demonstrating its importance in the field of synthetic chemistry, particularly in protecting alcohols, amines, and carboxylic acids (Yamamoto & Takemae, 1989).

Safety and Hazards

T-Butyldichlorosilane is a moisture-sensitive compound . It is advised to handle it in a well-ventilated place and avoid contact with skin and eyes . In case of accidental release, dust formation should be avoided and personal protective equipment should be used . It is also advised to avoid letting the chemical enter drains .

Mechanism of Action

properties

InChI

InChI=1S/C4H9Cl2Si/c1-4(2,3)7(5)6/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEBDVDFFMXTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T-Butyldichlorosilane

CAS RN

85121-42-2
Record name t-Butyldichlorosilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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